Product packaging for Fmoc-N-amido-PEG3-azide(Cat. No.:CAS No. 1172605-58-1)

Fmoc-N-amido-PEG3-azide

Cat. No.: B3346305
CAS No.: 1172605-58-1
M. Wt: 440.5 g/mol
InChI Key: DPFYHVJTBNQVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Azide (B81097) Functionality within Bioorthogonal Chemistry Paradigms

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group (–N₃) is a cornerstone of this field due to its unique properties. It is small, metabolically stable, and virtually absent from most biological systems, which prevents competing side reactions. wikipedia.orgnih.gov The azide acts as a soft electrophile, allowing it to react selectively with specific partners. wikipedia.orgnih.gov

This functionality is central to several powerful ligation strategies:

Staudinger Ligation: An early bioorthogonal reaction where an azide reacts with a triphenylphosphine (B44618) to form an amide bond. nih.gov While pioneering, this reaction often suffers from slow kinetics. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction where an azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable triazole linkage. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC was developed. wikipedia.orgacs.org This reaction uses a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a metal catalyst, making it highly suitable for live-cell applications. wikipedia.orgacs.orgmedchemexpress.com

Fmoc-N-amido-PEG3-azide leverages this azide functionality as a chemical handle for conjugation. medchemexpress.com Once the Fmoc-protected portion of the molecule is incorporated into a larger structure, the terminal azide is available to "click" with a molecule containing a compatible alkyne or cyclooctyne group. medchemexpress.com

The Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation and Material Science Architectures

Polyethylene glycol (PEG) linkers are polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−). chempep.com In this compound, the "PEG3" designation indicates a short chain of three such units. These spacers are indispensable in bioconjugation and materials science for several key reasons:

Enhanced Solubility: PEG chains are hydrophilic, which significantly improves the aqueous solubility of hydrophobic molecules they are attached to. axispharm.comprecisepeg.comthermofisher.com

Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally does not elicit an immune response, making it ideal for in vivo applications. chempep.comthermofisher.com

Improved Pharmacokinetics: The process of attaching PEG chains, known as PEGylation, can increase the size of a drug molecule, helping to reduce its clearance by the kidneys and prolong its circulation time in the bloodstream. creativepegworks.combiochempeg.combroadpharm.com

Flexibility and Steric Hindrance Reduction: The flexible nature of the PEG chain acts as a spacer, minimizing steric hindrance between the two conjugated molecules and allowing them to maintain their proper conformation and function. chempep.comprecisepeg.com

The discrete length of the PEG3 spacer in this compound provides a defined and controlled distance between conjugated entities, a critical factor in designing molecules like PROTACs and complex bioconjugates. acs.orgbroadpharm.com

Significance of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Groups in Contemporary Synthetic Strategies

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines. wikipedia.orgtotal-synthesis.com It is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique used to build peptides amino acid by amino acid on a solid support. americanpeptidesociety.orgiris-biotech.de

The significance of the Fmoc group lies in its orthogonality with other protecting groups. total-synthesis.comiris-biotech.de In the most common SPPS strategy (the Fmoc/tBu strategy), the N-terminal amine of the growing peptide chain is temporarily protected by an Fmoc group, while amino acid side chains are protected by acid-labile groups like tert-butyl (tBu). americanpeptidesociety.orgiris-biotech.de

The Fmoc deprotection is achieved under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgfiveable.me This treatment selectively removes the Fmoc group via a β-elimination mechanism without affecting the acid-labile side-chain protectors or the bond linking the peptide to the resin. wikipedia.orgpeptide.com This allows for the sequential addition of the next Fmoc-protected amino acid to the newly freed amine, enabling the controlled elongation of the peptide chain. fiveable.megenscript.com The use of Fmoc protection is favored for its mild conditions, which helps in synthesizing long and complex peptides with minimal side reactions. americanpeptidesociety.org

Table 2: Key Functional Moieties of this compound and Their Roles
Functional GroupRole in SynthesisReaction / Deprotection ConditionReference
Fmoc GroupTemporary protection of the primary amine.Base-labile; removed with piperidine solution. wikipedia.orgamericanpeptidesociety.orgfiveable.me
PEG3 SpacerProvides solubility, flexibility, and defined spacing.Stable linker arm. chempep.comprecisepeg.com
Azide GroupEnables bioorthogonal conjugation ("click" chemistry).Reacts with alkynes (CuAAC) or cyclooctynes (SPAAC). nih.govacs.orgmedchemexpress.com

Overview of Research Trajectories for this compound across Disciplines

The trifunctional nature of this compound makes it a versatile tool for constructing highly specific and complex molecules. Its primary application is as a heterobifunctional linker in cutting-edge research areas.

One major application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . xcessbio.commedchemexpress.com PROTACs are molecules designed to hijack the cell's natural protein disposal system to destroy specific target proteins. xcessbio.com They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. xcessbio.commedchemexpress.com this compound is used to build the linker and connect one of the ligands, often through solid-phase synthesis, before the azide end is clicked to the second ligand.

Another significant area of research is the development of Peptide-Drug Conjugates (PDCs) for targeted therapy. semanticscholar.orgnih.gov In this strategy, a cytotoxic drug is linked to a peptide that specifically targets receptors overexpressed on cancer cells. This approach aims to deliver the drug preferentially to tumor cells, increasing efficacy and reducing systemic toxicity. nih.gov Research has demonstrated the use of Fmoc-N-amido-PEG3-acid, a closely related compound, in the synthesis of PDCs for treating glioblastoma. semanticscholar.orgnih.gov The Fmoc group allows for its incorporation into a peptide sequence via SPPS, and the terminal functional group (in this case, an azide) is used to conjugate the drug molecule via click chemistry.

These research trajectories highlight the role of this compound as a critical building block in the modular synthesis of sophisticated therapeutic and research agents, enabling precise control over molecular architecture and function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N4O5 B3346305 Fmoc-N-amido-PEG3-azide CAS No. 1172605-58-1

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c24-27-26-10-12-30-14-16-31-15-13-29-11-9-25-23(28)32-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFYHVJTBNQVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Precursor Design for Fmoc N Amido Peg3 Azide

Convergent and Linear Synthetic Approaches for Target Compound Construction

Linear Synthesis: In a linear approach, the molecule is assembled in a stepwise manner, starting from one end of the PEG linker. A typical linear synthesis might commence with a precursor such as 1-amino-11-azido-3,6,9-trioxaundecane. The synthesis would proceed through the following sequence:

Amide Bond Formation: The free amine of the azido-PEG-amine precursor is coupled with an appropriate Fmoc-protected amino acid, often one that provides a carboxylic acid handle for amide bond formation, such as Fmoc-glycine.

Final Product: This direct coupling results in the final Fmoc-N-amido-PEG3-azide structure.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key molecular fragments, which are then combined in the final steps to form the target compound. This approach is often more efficient for complex molecules. For this compound, a convergent synthesis would involve:

Fragment 1 Synthesis: Preparation of an Fmoc-protected amino acid with a reactive group (e.g., Fmoc-N-amido-PEG3-acid).

Fragment 2 Synthesis: Preparation of a short PEG chain containing a terminal amine and a terminal azide (B81097) (e.g., 1-amino-3-(2-(2-azidoethoxy)ethoxy)propane).

Fragment Coupling: The two fragments are then coupled via amide bond formation to yield the final product.

Convergent synthesis is generally higher-yielding and simplifies the purification of intermediates, as the smaller fragments are easier to purify than the elongated intermediates of a linear synthesis rsc.org.

Optimized Conditions for Amide Bond Formation and Linker Assembly

The formation of the amide bond is a critical step in the synthesis of this compound. Optimization of this reaction is essential to ensure high coupling efficiency and prevent side reactions. Common methods involve the use of coupling reagents to activate the carboxylic acid moiety.

Key factors influencing the efficiency of amide bond formation include the choice of coupling reagent, solvent, temperature, and reaction time. Enzymatic methods, while offering high specificity and mild reaction conditions, are also being explored as a sustainable alternative to traditional chemical coupling agents mdpi.com.

Below is a table summarizing typical conditions for amide bond formation:

Parameter Condition Rationale
Coupling Reagents HATU, HBTU, EDC/NHS High efficiency, minimize racemization.
Solvent DMF, DCM Good solubility for reactants.
Base DIPEA, Triethylamine Neutralizes acidic byproducts.
Temperature 0°C to Room Temperature Balances reaction rate and stability of reactants.

| Reaction Time | 1-24 hours | Monitored by TLC or LC-MS for completion. |

This table is interactive. Users can sort and filter the data.

Recent research has also focused on developing novel coupling agents, such as ionic liquid-supported Mukaiyama reagents, which facilitate product isolation through simple extraction, avoiding the need for column chromatography researchgate.net.

Regioselective Azide Moiety Introduction Techniques

The introduction of the azide group must be regioselective to ensure it is positioned at the desired terminus of the PEG linker. The azide functionality is valuable for its participation in highly selective "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC) medchemexpress.comchemondis.combroadpharm.comsigmaaldrich.com.

Two primary methods are employed for introducing the azide moiety:

Nucleophilic Substitution: This is a common method where a precursor containing a good leaving group (e.g., tosylate, mesylate, or halide) is reacted with an azide salt, such as sodium azide (NaN₃). The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. For example, starting with Fmoc-N-amido-PEG3-alcohol, the terminal hydroxyl group would first be converted to a tosylate, followed by substitution with sodium azide.

Diazo Transfer: This method is used to convert a primary amine to an azide. Reagents like triflyl azide (TfN₃) or imidazole-1-sulfonyl azide are used in the presence of a copper (II) catalyst cam.ac.uk. This approach is particularly useful when starting with a diamino-PEG precursor where one amine is already protected. The reaction conditions are generally mild, but safety precautions are necessary due to the potentially explosive nature of diazo transfer reagents cam.ac.uk.

Controlled Incorporation of the Fmoc Protecting Group and Orthogonal Deprotection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial component of the molecule, serving as a temporary protecting group for the primary amine. Its use is central to solid-phase peptide synthesis (SPPS) and other applications where controlled, sequential reactions are required biosynth.com.

Incorporation of the Fmoc Group: The Fmoc group is typically introduced by reacting the free amine of a precursor (e.g., amino-PEG3-azide) with Fmoc-chloride or, more commonly, Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction is generally high-yielding and proceeds cleanly.

Orthogonal Deprotection: The key advantage of the Fmoc group is its lability under basic conditions, while remaining stable to acids rapp-polymere.comiris-biotech.de. This property is the foundation of an "orthogonal" protection strategy, which allows for the selective removal of one protecting group in the presence of others iris-biotech.deresearchgate.netpeptide.com.

In a typical scenario involving this compound, the Fmoc group can be removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in DMF, to expose the primary amine for further coupling rapp-polymere.com. This deprotection is orthogonal to other common protecting groups, such as acid-labile tert-butyl (tBu) or benzyl (B1604629) (Bzl) groups, which might be present on other parts of a larger molecule being synthesized biosynth.comiris-biotech.de. This orthogonal strategy provides the synthetic flexibility needed for complex multi-step syntheses, such as in the construction of PROTACs or complex peptides peptide.comnih.gov.

Protecting Group Cleavage Condition Stability
Fmoc 20% Piperidine in DMF (Base)Stable to acid
Boc Trifluoroacetic Acid (TFA) (Acid)Stable to base
tBu Trifluoroacetic Acid (TFA) (Acid)Stable to base
Cbz (Z) H₂/Pd (Hydrogenolysis)Stable to acid and base

This table is interactive. Users can sort and filter the data.

Analytical Quality Control Paradigms for Research-Grade Purity and Identity Confirmation of Synthetic Intermediates and Final Product

Rigorous analytical quality control is imperative to confirm the identity, purity, and structural integrity of this compound and its synthetic intermediates. A combination of chromatographic and spectroscopic techniques is employed to ensure the material meets the high standards required for research applications.

Common Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product and intermediates. A reversed-phase column is typically used with a gradient of water and acetonitrile (B52724) containing a modifier like TFA. The purity is determined by integrating the peak area of the product relative to any impurities.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides crucial information about the molecular weight of the synthesized compounds. This confirms that the correct molecule has been formed and can help identify byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule and the presence of key functional groups like the Fmoc, PEG, and amide moieties.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of specific functional groups. For this compound, characteristic vibrational bands for the azide (N₃), amide (C=O), and carbamate (B1207046) (C=O of Fmoc) groups would be expected.

The combination of these orthogonal analytical methods provides a comprehensive characterization of the compound, ensuring its suitability for downstream applications biochempeg.comacs.org.

Technique Parameter Measured Purpose
HPLC Retention Time / Peak AreaPurity Assessment
LC-MS Mass-to-charge ratio (m/z)Molecular Weight Confirmation
¹H & ¹³C NMR Chemical Shift, IntegrationStructural Elucidation
FTIR Wavenumber of absorptionFunctional Group Identification

This table is interactive. Users can sort and filter the data.

Mechanistic Investigations and Reactivity Profiling of the Azide Moiety Within Fmoc N Amido Peg3 Azide

Detailed Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Mechanistic Pathways

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. nih.govnih.gov The reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov While the thermal version of this reaction is slow and produces a mixture of regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and confers complete regioselectivity. nih.govacs.org

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. researchgate.netnih.gov This key step lowers the pKa of the alkyne's terminal proton and activates the alkyne for reaction. acs.org The copper-acetylide complex then coordinates with the azide moiety of a molecule such as Fmoc-N-amido-PEG3-azide. This brings the two reactive partners into proximity, facilitating the formation of a six-membered copper-containing intermediate that ultimately collapses to the stable triazole product, regenerating the copper catalyst for subsequent cycles. acs.orgnih.gov

Ancillary ligands play a critical role in modulating the performance of CuAAC reactions, particularly in biological contexts. nih.gov While the reaction can proceed without ligands, their inclusion significantly enhances reaction rates, stabilizes the catalytically active Cu(I) oxidation state, and improves biocompatibility. nih.govnih.gov Tripodal amine ligands, such as tris(triazolylmethyl)amines, are widely used to accelerate the reaction. nih.gov

The primary functions of these ligands include:

Rate Acceleration: Ligands can increase the electron density on the copper center, enhancing the formation and reactivity of the copper-acetylide intermediate. nih.gov

Catalyst Stabilization: A major challenge in aqueous environments is the disproportionation of Cu(I) into Cu(0) and Cu(II) or its oxidation by air, both of which are catalytically inactive. Ligands form stable complexes with Cu(I), protecting it from these deactivating pathways. nih.govnih.gov

Enhanced Biocompatibility: In biological applications, free copper ions can be toxic and cause damage to biomolecules through the generation of reactive oxygen species. nih.gov Ligands sequester the copper, mitigating its cytotoxicity and preventing unwanted side reactions, such as the oxidation of sensitive amino acid residues like histidine. nih.gov Using an excess of ligand (e.g., a 5:1 ligand-to-copper ratio) is often recommended to protect biological substrates from oxidation. nih.gov

Ligand TypeKey FeaturesImpact on CuAAC with this compound
Tris(triazolylmethyl)amine (TBTA) & analogs Forms a highly stable complex with Cu(I). Protects catalyst from oxidation.Significantly accelerates reaction rates and allows for lower catalyst concentrations, improving biocompatibility for conjugating sensitive biomolecules.
Bathocuproine disulfonate (BCS) Water-soluble ligand. Stabilizes Cu(I) in aqueous media.Useful for reactions in purely aqueous buffers, ensuring solubility of the PEGylated azide and the biological target.
Tris(hydroxypropyl)phosphine (THPTA) Water-soluble phosphine (B1218219) ligand. Acts as both a ligand and a reducing agent to maintain the Cu(I) state.Offers a dual function, simplifying reaction setup in aqueous environments.
Nitrogenated Ligands (e.g., L-proline, DMEAD) Can improve the catalytic activity of Cu(I) sources.Shown to have a beneficial effect in specific solvent systems, potentially enhancing reaction yields. mdpi.com

The choice of solvent is crucial for the success of a CuAAC reaction, as it must solubilize the azide (this compound), the alkyne-containing substrate, and the catalyst system. The hydrophilic polyethylene (B3416737) glycol (PEG) chain in this compound enhances its solubility in a range of solvents. broadpharm.com CuAAC reactions are versatile and can be performed in various media, from organic solvents to fully aqueous systems. nih.govnih.gov

Commonly used solvents include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and mixtures of water with co-solvents like t-butanol or DMSO. nih.govnih.gov In recent years, there has been a push toward greener and more sustainable solvents. Polyethylene glycol (PEG) and glycerol (B35011) have been successfully employed as reaction media for CuAAC, noted for their low toxicity, non-volatility, and biodegradability. mdpi.com The reaction of PEGylated azides has also been demonstrated in supercritical carbon dioxide (scCO₂), a green solvent alternative. nih.govacs.org The performance in scCO₂ was found to be significantly influenced by pressure and temperature, which control the density of the medium. acs.org

Solvent SystemCharacteristics & Impact on CuAAC Performance
Organic Solvents (DMF, THF, Toluene) Excellent for solubilizing a wide range of organic molecules. Often provide high reaction rates. nih.gov
Aqueous/Organic Mixtures (e.g., H₂O/t-BuOH) Balances the solubility of hydrophilic biomolecules and more hydrophobic small-molecule partners. The standard for many bioconjugation applications.
Purely Aqueous Buffers Ideal for reactions with sensitive proteins and live cells. Requires water-soluble ligands to stabilize the copper catalyst.
"Green" Solvents (PEG, Glycerol) Environmentally friendly, low toxicity, and recyclable. mdpi.com Can serve as both solvent and stabilizer for copper nanoparticle catalysts. researchgate.net
Supercritical CO₂ (scCO₂) A sustainable alternative to organic solvents. Reaction conditions (pressure, temperature) can be tuned to optimize performance. nih.govacs.org

Exploration of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctyne (B158145) Reagents

To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal alternative. axispharm.com This reaction proceeds without any metal catalyst, relying instead on the high ring strain of a cyclooctyne to accelerate the cycloaddition with an azide. nih.govrsc.org The release of this strain provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at physiological temperatures. nih.govmagtech.com.cn The azide moiety of this compound is an excellent reaction partner for various cyclooctyne reagents, forming a stable triazole linkage under biocompatible conditions. medchemexpress.commedchemexpress.eu

Since the inception of SPAAC, a variety of cyclooctyne reagents have been developed, each with distinct reactivity, stability, and solubility profiles. The reaction rate is a critical parameter, as faster kinetics allow for the use of lower concentrations of labeling reagents in biological experiments, minimizing potential off-target effects. The reactivity is governed by the degree of ring strain and the electronic properties of the cyclooctyne. nih.govnih.gov For instance, fusing aromatic rings to the cyclooctyne core or introducing electron-withdrawing fluorine atoms can lower the energy of the alkyne's lowest unoccupied molecular orbital (LUMO), further accelerating the reaction. nih.gov

Cyclooctyne ReagentCommon AbbreviationRepresentative Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹)Key Characteristics
Bicyclo[6.1.0]nonyneBCN~0.1 - 1.0Possesses a good balance of high reactivity and small size. nih.govenamine.net
DibenzocyclooctyneDBCO~0.1 - 0.9High reactivity and stability; widely used for biomolecule labeling. axispharm.comvectorlabs.com
4-DibenzocyclooctynolDIBO~0.03Exhibits fast reaction rates and is among the most stable cyclooctynes. nih.govenamine.net
BiarylazacyclooctynoneBARAC~0.3 - 2.8Extremely reactive, suitable for applications in sensitive biological environments. axispharm.comacs.org
DifluorobenzocyclooctyneDIFBOVery High (unstable)Highly reactive due to a combination of ring strain and electronic activation. nih.gov

Note: Rate constants are representative values for reactions with a model azide (benzyl azide) and can vary depending on the specific azide structure, solvent, and temperature. They serve as a general guide to the relative reactivity of these reagents with an azide like that in this compound.

A primary advantage of SPAAC is its exceptional biocompatibility. axispharm.comvectorlabs.com The reaction is bioorthogonal, meaning neither the azide nor the cyclooctyne functional groups react with native biological molecules such as amines or hydroxyls. nih.govvectorlabs.com This high degree of specificity allows SPAAC to be performed in complex environments like cell lysates, cell culture media, and even in living organisms without interfering with natural biochemical processes. vectorlabs.com The mild reaction conditions (physiological temperature and pH) preserve the structure and function of sensitive biomolecules like proteins. vectorlabs.com This makes SPAAC an ideal tool for applications such as live-cell imaging, in vivo labeling, and targeted drug delivery. axispharm.comvectorlabs.com

Staudinger Ligation and Other Reduction-Based Azide Reaction Pathways

The Staudinger ligation is another powerful bioorthogonal reaction that utilizes the azide functional group. thermofisher.comacs.org Developed as a biological application of the classic Staudinger reaction, this method involves the reaction of an azide with a specifically engineered triarylphosphine. rsc.orgsigmaaldrich.com The reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide in this compound, leading to the formation of an aza-ylide intermediate with the loss of dinitrogen gas. sigmaaldrich.comnih.gov In the ligation variant, an electrophilic trap (typically a methyl ester) is positioned ortho to the phosphorus atom. This trap intercepts the aza-ylide intermediate in an intramolecular reaction, which, after hydrolysis, results in a stable amide bond between the two molecules and a phosphine oxide byproduct. thermofisher.comsigmaaldrich.com

The Staudinger ligation is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications. thermofisher.comsigmaaldrich.com However, a general drawback is its relatively slow reaction kinetics compared to modern click chemistry reactions. acs.orgnih.gov There are both "traceless" and "non-traceless" versions of the ligation. nih.govresearchgate.net The traceless version is designed so that the phosphine oxide motif is not incorporated into the final product, leaving behind a native amide linkage. nih.govnih.gov

Beyond ligation, the azide group can undergo simple Staudinger reduction. In this pathway, the aza-ylide intermediate is hydrolyzed by water to yield a primary amine and the corresponding phosphine oxide. sigmaaldrich.comnih.gov This transformation can be used to unmask a protected amine group within a biological system. nih.gov

Reaction PathwayKey ReactantsProduct LinkageKey Features
CuAAC Azide + Terminal Alkyne1,4-Disubstituted 1,2,3-TriazoleVery fast kinetics, high yield, requires Cu(I) catalyst and ligands.
SPAAC Azide + Strained Cyclooctyne1,2,3-TriazoleFast kinetics, catalyst-free, highly biocompatible. axispharm.comvectorlabs.com
Staudinger Ligation Azide + Engineered PhosphineAmideBioorthogonal, forms a native amide bond (traceless versions), generally slower kinetics. acs.orgthermofisher.com
Staudinger Reduction Azide + TriarylphosphinePrimary AmineConverts the azide to an amine, can be used for unmasking functional groups. nih.gov

Impact of PEG Spacer Length and Amide Linkage on Azide Reactivity Profile

The reactivity of the terminal azide in this compound is not solely determined by the intrinsic properties of the azide group but is also influenced by the adjacent chemical structures, namely the polyethylene glycol (PEG) spacer and the amide linkage.

Impact of the PEG Spacer:

The PEG3 spacer in this compound is relatively short. However, the principles derived from studies on longer PEG chains are still relevant. Molecular dynamics (MD) simulations have been widely used to understand the conformational behavior of PEG chains in various environments. nih.govresearchgate.net These simulations reveal that PEG chains are highly flexible and can adopt a variety of conformations in solution.

This conformational flexibility can have several implications for the reactivity of the terminal azide group:

Steric Shielding: The PEG chain can transiently fold back, partially shielding the azide moiety and potentially hindering its approach to a reaction partner. The extent of this shielding is expected to be minimal for a short PEG3 spacer but could become more significant with increasing PEG length.

Solvation Effects: The hydrophilic nature of the PEG spacer influences the local solvent environment around the azide group. This can affect the stability of the transition state and, consequently, the reaction rate.

Effective Concentration: The flexibility of the PEG linker can influence the effective local concentration of the azide group, particularly in surface-immobilized systems or when reacting with large biomolecules.

While direct computational studies quantifying the impact of a PEG3 spacer on azide reactivity are scarce, it is generally understood that longer PEG chains can sometimes lead to a slight decrease in reaction rates due to increased steric hindrance. researchgate.net

Impact of the Amide Linkage:

The amide linkage adjacent to the PEG chain can influence the electronic properties of the azide moiety through inductive and resonance effects. DFT studies on the electronic effects of amide bonds in other molecular systems can provide insights. tuengr.comrsc.org The amide group is generally considered to be electron-withdrawing, which can impact the nucleophilicity of the nearby azide.

Advanced Applications in Bioconjugation and Chemical Biology Research

Site-Specific Protein and Peptide Functionalization via Azide-Alkyne Click Chemistry

The azide (B81097) moiety of Fmoc-N-amido-PEG3-azide is a key functional group for participating in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This bioorthogonal reaction, which does not interfere with native biological processes, allows for the precise and efficient labeling and modification of proteins and peptides. The two primary forms of this reaction are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both methods enable the formation of a stable triazole linkage between the azide-functionalized linker and an alkyne-modified biomolecule.

A powerful strategy for achieving site-specific protein modification involves the genetic incorporation of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups, such as an alkyne. By engineering the translational machinery of a cell, an ncAA with an alkyne side chain, like propargyl-L-lysine or p-ethynyl-L-phenylalanine, can be incorporated at a specific site within a protein's amino acid sequence.

This compound can then be conjugated to the alkyne-containing ncAA on the protein surface through a click reaction. This approach offers unparalleled precision in protein functionalization, allowing for the attachment of various payloads, including fluorescent dyes, small molecule drugs, or other proteins, to a predetermined location on the target protein. This method is instrumental in creating well-defined protein conjugates for research purposes, avoiding the heterogeneity often associated with traditional labeling methods that target natural amino acids like lysine (B10760008) or cysteine.

ReagentReaction TypeKey Features
This compoundAzide-Alkyne Click ChemistryHeterobifunctional linker with Fmoc-protected amine, PEG spacer, and terminal azide.
Alkyne-bearing ncAASite-specific incorporationGenetically encoded at a specific protein site, providing a bioorthogonal handle.
Copper(I) catalyst (for CuAAC)CatalysisAccelerates the cycloaddition reaction.
Strained cyclooctyne (B158145) (for SPAAC)Catalyst-freeEnables bioorthogonal conjugation in living systems without the need for a toxic copper catalyst.

The surface modification of enzymes and proteins with molecules like polyethylene (B3416737) glycol (PEG) can significantly enhance their properties for research applications. PEGylation, the process of attaching PEG chains to a biomolecule, can improve solubility, stability, and reduce immunogenicity.

This compound serves as a valuable tool for the site-specific PEGylation of proteins and enzymes. By introducing an alkyne-containing ncAA at a site distant from the active or binding site, the PEG linker can be attached without compromising the biomolecule's activity. This targeted modification can lead to enzymes with enhanced stability in non-native environments, such as organic solvents or at elevated temperatures, and can improve the pharmacokinetic properties of therapeutic proteins in preclinical research models.

Innovations in Materials Science and Polymer Chemistry Utilizing Fmoc N Amido Peg3 Azide

Synthesis of Advanced Hydrogels and Biocompatible Scaffolds through Click Chemistry Polymerization

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have garnered significant attention for biomedical applications like tissue engineering and drug delivery due to their structural similarity to the native extracellular matrix (ECM). cellulosechemtechnol.ronih.gov The use of click chemistry, facilitated by linkers such as Fmoc-N-amido-PEG3-azide, has revolutionized the synthesis of these materials, offering unprecedented control over their formation and properties. cellulosechemtechnol.rorsc.org In a typical synthesis, a multi-arm polymer functionalized with alkyne groups can be crosslinked with an azide-containing linker, or vice-versa, to form a hydrogel network. nih.govnih.gov

The precise and quantitative nature of the azide-alkyne cycloaddition reaction allows for meticulous control over the final properties of the hydrogel. cellulosechemtechnol.ro By carefully adjusting the stoichiometry between the azide (B81097) groups (provided by molecules like this compound) and the alkyne-functionalized polymer precursors, researchers can dictate the crosslinking density of the resulting network. researchgate.net This, in turn, allows for the fine-tuning of critical material properties.

Mechanical Stiffness: A higher crosslinking density generally results in a stiffer hydrogel with a higher elastic modulus. This is crucial for tissue engineering applications, as cell behavior, including adhesion, proliferation, and differentiation, is highly sensitive to the mechanical properties of the substrate. nih.govmdpi.com

Swelling Ratio: The degree of crosslinking directly influences the hydrogel's ability to absorb water. Tightly crosslinked networks have a lower swelling ratio compared to loosely crosslinked ones. nih.gov This can be tailored for specific applications, such as creating scaffolds that maintain their structural integrity or for drug delivery systems where swelling can modulate release.

Porosity: The crosslinking density affects the average mesh size of the polymer network, which determines the porosity of the hydrogel. This is a key parameter for controlling the diffusion of nutrients, waste products, and therapeutic agents through the scaffold.

The table below illustrates the relationship between polymer concentration, which correlates with crosslinking density, and the resulting hydrogel stiffness, based on findings from studies on PEG-based hydrogels formed via click chemistry.

Polymer Concentration (mg/mL)Resulting Hydrogel Stiffness (G' in Pa)Typical Application Context
1025 - 300Mimicking soft tissues like brain matter
20300 - 1500General cell culture, muscle tissue engineering
301500 - 2300Cartilage or pre-osteogenic scaffolds

This is an interactive data table based on representative data from research on PEG-based hydrogels. researchgate.net

"Smart" or responsive hydrogels can undergo significant changes in their properties in response to specific environmental stimuli, such as temperature, pH, or the presence of specific enzymes. mdpi.com this compound can be used to crosslink polymer chains that are inherently stimuli-responsive. For instance, it can be used to form hydrogels from thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM). nih.gov Below a certain temperature, the hydrogel is swollen, but above the lower critical solution temperature, the polymer collapses, expelling water and shrinking the hydrogel network. nih.gov

This property can be harnessed for controlled drug release. A therapeutic agent can be loaded into the hydrogel in its swollen state. When the stimulus is applied (e.g., a change in temperature or pH), the hydrogel matrix changes its structure, leading to the release of the encapsulated agent. researchgate.net Research has shown that peptide-based hydrogels can be designed for pH-dependent delivery of drugs like doxorubicin. researchgate.net Similarly, enzyme-responsive hydrogels can be created by incorporating peptide sequences that are substrates for specific enzymes (e.g., matrix metalloproteinases, which are often overexpressed in tumor environments). mdpi.com The enzymatic cleavage of these crosslinks leads to the degradation of the hydrogel and the localized release of its payload. rsc.org

Surface Functionalization of Biomaterials and Nanoparticles for Enhanced Biocompatibility and Targeting in Research Contexts

The surface properties of a material dictate its interaction with a biological environment. researchgate.net Unmodified surfaces can lead to non-specific protein adsorption, triggering an immune response or reducing the efficacy of a device or nanocarrier. nih.gov this compound serves as an ideal molecule for surface modification, leveraging its azide group for covalent attachment via click chemistry and its PEG component to impart "stealth" properties. nih.gov

In the development of implantable medical devices, such as stents or biosensors, ensuring biocompatibility is paramount. google.com Surfaces of materials like titanium or biocompatible polymers can be first functionalized with alkyne groups. Subsequently, a molecule like this compound can be "clicked" onto the surface. The attached PEG chains form a hydrophilic layer that sterically hinders the adsorption of proteins and prevents cellular adhesion, thereby increasing the biocompatibility of the device. nih.gov This surface modification can transform a bio-inert material into one that is bio-inactive, reducing the foreign body response. nih.gov The Fmoc-protected amine on the distal end of the PEG linker remains available for further functionalization after deprotection, allowing for the attachment of specific bioactive molecules if desired.

Nanoparticles, such as those made from gold or iron oxide, are extensively studied as carriers for drug delivery and as contrast agents for imaging. mdpi.com However, their utility is often limited by poor stability in biological fluids and non-specific uptake by cells. Coating these nanoparticles with this compound addresses these challenges. The PEG linker enhances colloidal stability and prolongs circulation time by reducing clearance by the immune system. nih.govmdpi.com

The azide group provides a reliable method for conjugating the PEG linker to the nanoparticle surface, which can be pre-functionalized with an alkyne. nih.gov This creates a robust, functionalizable platform. Following the coating process, the Fmoc group can be removed under basic conditions to reveal a primary amine. This amine can then be used to attach targeting ligands—such as antibodies, peptides, or small molecules—that can direct the nanocarrier to specific cell types or tissues in in vitro and ex vivo research models, enhancing the specificity of the therapeutic or diagnostic action. mdpi.com

The table below summarizes the functionalization of different nanocarriers and their research applications.

Nanocarrier CoreFunctionalization StrategyResearch Application
Gold Nanoparticles (AuNPs)Thiol-alkyne linker followed by PEG-azide click chemistryIn vitro targeted drug delivery, biosensing
Iron Oxide Nanoparticles (IONPs)Silanization with alkyne-silane, then PEG-azide click chemistryEx vivo cell tracking (MRI), targeted hyperthermia
Quantum Dots (QDs)Ligand exchange with alkyne-terminated ligands, then PEG-azideIn vitro cellular imaging, multiplexed bioassays
LiposomesIncorporation of alkyne-modified lipids, then PEG-azideTargeted delivery of encapsulated drugs in cell culture

This is an interactive data table illustrating common research applications.

Development of Hybrid Materials and Composites with Tailored Physicochemical Properties

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer the potential to create composites with properties superior to the individual constituents. This compound is a valuable tool in the synthesis of such materials, acting as a molecular bridge to covalently link disparate components.

For example, this linker can be used to integrate inorganic nanoparticles into a polymer hydrogel network. The azide group can participate in the click chemistry-based crosslinking of the hydrogel, while the deprotected amine can be used to form a covalent bond with a functionalized nanoparticle. This approach allows for the creation of hydrogel composites with enhanced mechanical strength, electrical conductivity, or magnetic responsiveness. Such materials are being investigated for applications in regenerative medicine, where, for instance, conductive hydrogels can support the growth and function of electroactive tissues like cardiac or neural cells. By precisely controlling the type and concentration of the incorporated inorganic component, the physicochemical properties of the hybrid material can be tailored to meet the demands of highly specific research applications.

Preparation of Graft Copolymers and Dendrimers for Academic Explorations

The structure of this compound is particularly amenable to the synthesis of well-defined graft copolymers and dendrimers, which are subjects of intense academic exploration due to their unique properties and potential applications. The azide terminus allows for its attachment to polymers or core molecules functionalized with alkyne groups via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), both prime examples of click chemistry.

In the preparation of graft copolymers , a polymeric backbone containing pendant alkyne groups can be reacted with this compound. This "grafting to" approach allows for the dense packing of PEG side chains onto a pre-existing polymer. The Fmoc-protected amine at the terminus of the grafted PEG chain can then be deprotected to expose a primary amine. This amine can be further functionalized, for instance, by coupling with peptides, fluorophores, or other bioactive molecules, leading to multifunctional materials.

The table below outlines a representative "grafting to" reaction for the synthesis of a graft copolymer using a generic alkyne-functionalized polymer backbone and this compound.

Reaction Component Role/Function Typical Reaction Conditions
Alkyne-functionalized polymerMain chain of the graft copolymerDissolved in a suitable organic solvent (e.g., DMF, DMSO)
This compoundSide chain precursorAdded in excess relative to alkyne groups
Copper(I) catalyst (e.g., CuBr)Catalyst for CuAAC reactionUsed in catalytic amounts
Ligand (e.g., PMDETA)Stabilizes the copper(I) catalystEquimolar to the copper catalyst
Reducing agent (e.g., Sodium Ascorbate)Maintains copper in the +1 oxidation stateAdded in slight excess to the copper catalyst
SolventReaction mediumDegassed DMF, DMSO, or a mixture with water
TemperatureReaction temperatureTypically room temperature to 50 °C
Reaction TimeDuration of the reaction12-48 hours

Role of PEGylation in Modulating Material Surface Properties and Cell Interactions in Controlled Environments

PEGylation, the process of attaching PEG chains to a surface, is a widely employed strategy to control the bio-interfacial properties of materials. The use of this compound for surface modification allows for a precise and versatile approach to PEGylation. The azide group can be used to covalently attach the molecule to alkyne-functionalized surfaces via click chemistry, forming a stable and robust coating.

The hydrophilic and flexible nature of the PEG3 linker plays a crucial role in modulating surface properties. When a surface is densely coated with these PEG chains, they can create a hydrated layer that sterically hinders the non-specific adsorption of proteins. This "protein-repellent" property is fundamental to preventing biofouling and is a prerequisite for many biomedical applications.

By controlling the density of the grafted this compound, the surface properties can be finely tuned. After PEGylation, the terminal Fmoc group can be removed to expose the primary amine. This amine can then serve as an anchor point for the covalent immobilization of specific biomolecules, such as cell-adhesive peptides (e.g., RGD), growth factors, or antibodies. This allows for the creation of "biointeractive" surfaces that can promote specific cell adhesion, guide cell behavior, and create controlled environments for cell culture and tissue engineering studies.

The following table summarizes the impact of surface modification with this compound on material properties and subsequent cellular responses.

Surface Property Effect of PEGylation Influence on Cell Interactions
Hydrophilicity Increased surface wettabilityGenerally favors cell attachment over hydrophobic surfaces, but this effect is modulated by other factors.
Protein Adsorption Significantly reduced non-specific protein adsorptionPrevents the formation of a denatured protein layer that can lead to non-specific cell adhesion and foreign body response.
Surface Charge Can be modulated by deprotection of the Fmoc group and further functionalization of the amine.Surface charge influences the adsorption of proteins and the initial interaction with the cell membrane.
Biocompatibility Generally improved due to the inert and non-immunogenic nature of PEGReduces inflammatory responses and improves the in vivo performance of implantable materials.
Cell Adhesion Non-specific cell adhesion is inhibited on dense PEG layers. Specific cell adhesion can be promoted by functionalizing the terminal amine with bioactive ligands.Allows for the creation of surfaces that either resist cell attachment or promote the adhesion of specific cell types.
Cell Spreading and Proliferation Dependent on the presence of specific cell-adhesive cues. On non-functionalized PEG surfaces, spreading and proliferation are typically inhibited.Enables the design of surfaces that can control cell morphology and growth for applications in cell-based assays and regenerative medicine.

Computational and Theoretical Frameworks for Understanding Fmoc N Amido Peg3 Azide

Molecular Dynamics Simulations for Conformational Analysis and Flexibility of the PEG Spacer

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For Fmoc-N-amido-PEG3-azide, MD simulations are particularly valuable for analyzing the conformational landscape and flexibility of its triethylene glycol (PEG3) spacer. The conformation of this linker is critical as it dictates the spatial relationship between the Fmoc-protected amine and the terminal azide (B81097) group, which in turn affects its accessibility and reactivity in subsequent conjugation reactions. acs.orgnih.gov

Research using MD simulations on small peptides attached to PEG spacers has shown that the linker can significantly influence the conformational properties of the attached molecule. acs.orgnih.gov While short, neutral peptides may experience little effect from the PEG spacer, the conformation of highly charged peptides can be significantly altered. acs.orgnih.gov Simulations reveal that PEG linkers, initially in an extended conformation, tend to collapse rapidly in an aqueous environment to adopt a more compact, coil-like structure. acs.org This flexibility is a key characteristic of the PEG chain, allowing it to act as a soluble, mobile linker.

The flexibility of the PEG3 spacer in this compound can be quantified by analyzing parameters such as the end-to-end distance and the radius of gyration over the course of a simulation. Dihedral angle analysis of the C-C and C-O bonds within the PEG chain provides further insight into the local flexibility and preferred rotameric states.

Table 1: Illustrative Conformational Metrics from a Hypothetical MD Simulation of this compound in Water

MetricAverage ValueStandard DeviationDescription
End-to-End Distance (Å)8.51.2Distance between the nitrogen of the amido group and the terminal nitrogen of the azide group.
Radius of Gyration (Å)4.20.5A measure of the overall compactness of the PEG3 spacer.
O-C-C-O Dihedral Angle (°)65 (gauche), 180 (trans)-Distribution of dihedral angles indicating conformational preferences within the PEG chain.

These simulations help in understanding how the PEG spacer behaves in different environments and how its flexibility might impact the efficiency of bioconjugation by affecting the accessibility of the azide terminus. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT can provide a detailed understanding of the electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of its chemical behavior. mdpi.com These calculations are crucial for predicting the reactivity of the terminal azide group, which is the primary functional group for "click chemistry" reactions. researchgate.net

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Analysis of the molecular orbitals can pinpoint the reactive sites; for instance, the electron density on the terminal nitrogen atoms of the azide group is critical for its participation in cycloaddition reactions. mdpi.com

Furthermore, DFT can be used to model the transition states of reactions involving the azide group, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govtheses.fr By calculating the activation energies for these reaction pathways, researchers can predict the reaction kinetics and favorability under different conditions. mdpi.com

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.6 eVIndicates chemical stability; a larger gap suggests higher stability.
Mulliken Charge on N1 (Azide)-0.45Indicates the partial charge on the terminal nitrogen atom, relevant for reactivity.
Electrostatic Potential Min.-0.05 a.u.Identifies regions susceptible to electrophilic attack.

These theoretical calculations offer a rational basis for optimizing reaction conditions and designing more efficient conjugation strategies. acs.org

Docking and Binding Energy Calculations for Conjugate Interactions with Model Biological Targets

Once this compound is conjugated to a biologically active molecule (e.g., a peptide or a small molecule inhibitor), computational docking and binding energy calculations can be used to predict how the resulting conjugate will interact with its biological target, such as a protein receptor. nih.gov

Molecular docking simulations predict the preferred orientation of the conjugate when bound to a target protein, forming a stable complex. researchgate.net The PEG3 linker plays a crucial role here; its flexibility and length can influence the ability of the active part of the conjugate to find the optimal binding pose within the protein's active site. The linker itself can also form interactions with the protein surface, which can be either favorable or unfavorable for binding. mdpi.com

Following docking, binding free energy calculations, using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a quantitative estimate of the binding affinity. researchgate.net These calculations dissect the total binding energy into various components, such as van der Waals, electrostatic, and solvation energies, offering a deeper understanding of the forces driving the interaction. researchgate.netwustl.edu This information is invaluable for structure-based drug design, allowing for the rational modification of the linker or the conjugated molecule to improve binding affinity and specificity. nih.gov

Table 3: Illustrative Binding Energy Calculation for a Hypothetical Conjugate with a Target Protein

Energy ComponentValue (kcal/mol)Contribution to Binding
Van der Waals Energy-45.2Favorable
Electrostatic Energy-28.7Favorable
Polar Solvation Energy+55.1Unfavorable
Non-polar Solvation Energy-6.3Favorable
Total Binding Free Energy (ΔG) -25.1 Overall Favorable Binding

By comparing the calculated binding energies of different conjugates, researchers can prioritize which derivatives to synthesize and test experimentally. nih.gov

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Cheminformatics utilizes computational methods to analyze large datasets of chemical structures and their associated biological activities to develop structure-activity relationships (SAR). For derivatives of this compound, where the core structure is functionalized with different chemical moieties, cheminformatics can be a powerful tool to guide optimization. nih.gov

By creating a library of virtual derivatives and calculating various molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area, number of rotatable bonds), quantitative structure-activity relationship (QSAR) models can be built. These models correlate the chemical features of the molecules with their biological activity, such as binding affinity or cell permeability. nih.gov

Development of Predictive Models for Reaction Outcomes in Complex Chemical and Biological Systems

The azide group of this compound is designed for specific chemical transformations, primarily click chemistry reactions. medchemexpress.comchemondis.com Developing predictive models for the outcomes of these reactions is essential, especially when they are performed in complex biological systems where side reactions and competing interactions can occur. biochempeg.com

Computational models can be developed to predict the success and yield of a click reaction based on the specific alkyne-containing partner and the reaction conditions. nih.gov These models can incorporate quantum chemical calculations of reactivity (as discussed in 6.2) and machine learning algorithms trained on experimental reaction data.

In a biological context, predictive models can help anticipate the fate of the this compound linker. For example, they can model its stability in different cellular compartments, its potential for non-specific interactions with biomolecules, and the accessibility of the azide group for the intended click reaction amidst a crowded cellular environment. biochempeg.com By simulating these complex scenarios, researchers can better design bioconjugation strategies that are efficient and specific, minimizing off-target effects and maximizing the yield of the desired product.

Emerging Research Frontiers and Future Directions for Fmoc N Amido Peg3 Azide

Integration into Automated Synthesis Platforms and High-Throughput Screening Methodologies

The structure of Fmoc-N-amido-PEG3-azide is ideally suited for integration into automated synthesis platforms, particularly for the generation of libraries of Proteolysis Targeting Chimeras (PROTACs). glpbio.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. glpbio.com The synthesis of PROTACs often involves a modular approach where a linker connects a ligand for the target protein and a ligand for the E3 ligase.

The Fmoc group on this compound allows for its incorporation into automated solid-phase synthesis workflows, which are essential for the rapid and systematic production of large numbers of PROTACs for screening. nih.govresearchgate.net Automated synthesis enables precise control over the linker length and composition, which are critical parameters for optimal PROTAC activity. nih.gov

The azide (B81097) functionality of the linker is then available for the subsequent attachment of a second ligand via click chemistry, a highly efficient and specific reaction. This modularity is a significant advantage in high-throughput screening (HTS) campaigns, where large libraries of compounds are tested to identify active molecules. nih.govciteab.com The ability to rapidly synthesize diverse PROTAC libraries using automated platforms and bifunctional linkers like this compound is accelerating the discovery of new therapeutics. thermofisher.cnbiochempeg.com

FeatureImplication for Automated Synthesis & HTS
Fmoc Protecting Group Compatibility with standard solid-phase peptide synthesis (SPPS) automation.
PEG Linker Enhances solubility of intermediates and final products, facilitating handling in automated systems.
Azide Group Allows for efficient and specific "click" chemistry conjugation in the final step of library synthesis.
Modularity Enables the rapid generation of diverse compound libraries for high-throughput screening.

Exploration of Novel Bioorthogonal Reactions Beyond Traditional Click Chemistry

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the most common "click" reactions used with azide-functionalized molecules, research is ongoing to develop novel bioorthogonal reactions with improved kinetics, orthogonality, and biocompatibility. acs.orgcas.orgku-jos.com The azide group of this compound serves as a versatile handle for exploring these next-generation ligation chemistries.

One area of active research is the development of photo-controllable bioorthogonal reactions. These reactions offer spatiotemporal control over the ligation process, allowing researchers to initiate the reaction at a specific time and location with a pulse of light. This level of control is particularly valuable for studying dynamic processes in living systems.

Another emerging area is the use of inverse-electron-demand Diels-Alder (IEDDA) reactions between tetrazines and strained alkenes or alkynes. While this reaction does not directly involve the azide group, bifunctional linkers can be designed to incorporate both an azide and a dienophile, allowing for sequential or orthogonal labeling strategies. The development of new bioorthogonal reactions will expand the toolkit available to chemists and biologists, and this compound is well-positioned to be a key building block in these advancements. nih.gov

Reaction TypeDescriptionPotential Advantage
CuAAC Copper(I)-catalyzed reaction between an azide and a terminal alkyne.High efficiency and reliability.
SPAAC Reaction between an azide and a strained cyclooctyne (B158145) without a toxic copper catalyst.High biocompatibility for live-cell applications. ku-jos.com
Photo-Click Chemistry Light-induced azide-alkyne cycloaddition.Spatiotemporal control of ligation.
IEDDA Reaction between a tetrazine and a strained alkene/alkyne.Extremely fast reaction kinetics.

Application in Live-Cell Imaging and In Situ Chemical Biology Studies

The biocompatibility of the strain-promoted azide-alkyne cycloaddition (SPAAC) makes this compound a valuable tool for live-cell imaging and in situ chemical biology. nih.gov In a typical experiment, a biomolecule of interest is metabolically or genetically labeled with a strained alkyne. Subsequent treatment with an azide-functionalized probe, such as a fluorescent dye attached to this compound, allows for the visualization of the target molecule within its native cellular environment.

The PEG linker can enhance the water solubility and cell permeability of the imaging probe, while the azide ensures specific labeling of the alkyne-tagged biomolecule. broadpharm.com This approach has been used to image a variety of cellular components, including proteins, glycans, and lipids.

Furthermore, the ability to perform click chemistry in situ opens up possibilities for studying dynamic cellular processes. For example, researchers can use this technique to track the synthesis, trafficking, and degradation of proteins in real-time. The modular nature of this compound allows for the straightforward attachment of various reporter molecules, including fluorophores, biotin (B1667282) tags for affinity purification, or even small molecule drugs for targeted delivery. researchgate.net

Design of Next-Generation Polymeric Materials with Dynamic or Self-Healing Properties for Research Endeavors

The principles of click chemistry and the versatile nature of the components of this compound are being applied to the design of advanced polymeric materials. Specifically, the Fmoc group, known for its ability to drive self-assembly in peptides, and the azide group, for its role in efficient cross-linking, are key features in the development of dynamic and self-healing hydrogels. rsc.org

Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix and have numerous applications in tissue engineering and drug delivery. mdpi.com By incorporating Fmoc-peptide sequences functionalized with azides into the polymer backbone, researchers can create hydrogels that self-assemble into fibrous networks. nih.gov The azide groups can then be used to cross-link the polymer chains via click chemistry with alkyne-functionalized molecules, providing control over the mechanical properties of the gel. nih.govacs.orgacs.org

The reversibility of certain click reactions or the dynamic nature of the Fmoc-driven self-assembly can be exploited to create materials with self-healing properties. rsc.orgresearchgate.net If the hydrogel is damaged, the reversible bonds can reform, restoring the material's integrity. Furthermore, the azide groups provide a handle for the dynamic functionalization of the hydrogel, allowing for the attachment of bioactive molecules or the alteration of the material's properties in response to specific stimuli. nih.govacs.org

Synergistic Applications with Other Advanced Chemical Tools and Methodologies

The utility of this compound is amplified when used in conjunction with other advanced chemical tools. For instance, it can be incorporated into the design of sophisticated molecular probes for techniques such as Förster Resonance Energy Transfer (FRET) and proximity labeling.

FRET is a distance-dependent phenomenon that can be used to measure the interaction between two molecules. A FRET-based probe could be constructed by attaching a donor fluorophore to one end of a molecule and an acceptor fluorophore to the other, with a cleavable linker in between. This compound could serve as a component of this linker, allowing for the attachment of the probe to a target molecule via click chemistry.

Proximity labeling is a technique used to identify proteins that are in close proximity to a protein of interest. nih.govnih.gov In a proximity labeling experiment, an enzyme that generates reactive biotin species is fused to a "bait" protein. Proteins near the bait are then biotinylated and can be identified by mass spectrometry. bohrium.com A bifunctional linker like this compound could be used to attach the labeling enzyme to the bait protein, with the PEG linker providing the necessary spatial separation. medium.com

The combination of the modular synthesis capabilities afforded by this compound with these powerful analytical techniques will enable a deeper understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the key functional groups in Fmoc-N-amido-PEG3-azide, and how do they influence its reactivity in peptide synthesis?

  • Answer : The molecule contains three critical groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) : Protects the amine group during solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (e.g., 20% piperidine in DMF) .
  • PEG3 spacer : Enhances solubility, reduces steric hindrance, and improves biocompatibility for applications like drug delivery .
  • Azide (N₃) : Enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction for site-specific bioconjugation .
    • Methodological Insight : In SPPS, Fmoc deprotection is monitored via UV absorbance (λ = 301 nm) to confirm removal efficiency .

Q. How can this compound be integrated into solid-phase peptide synthesis workflows?

  • Answer : The compound is typically used as a building block for introducing azide-functionalized linkers into peptide backbones. Steps include:

Coupling : Activate the carboxylic acid group (if present) using HBTU/HOBt or EDC/NHS in DMF .

Deprotection : Remove Fmoc with piperidine (20% in DMF) to expose the amine for subsequent amino acid additions .

Click Chemistry : Post-synthesis, the azide reacts with alkynes (e.g., DBCO-modified probes) under Cu(I) catalysis to conjugate payloads (e.g., fluorophores, drugs) .

  • Critical Note : Ensure azide stability by avoiding reducing agents (e.g., TCEP, DTT) during synthesis .

Advanced Research Questions

Q. What strategies optimize CuAAC efficiency when using this compound in complex bioconjugation workflows?

  • Answer : Key parameters include:

  • Catalyst System : Use CuSO₄ with sodium ascorbate (1:5 molar ratio) for in situ Cu(I) generation. Add THPTA (tris-hydroxypropyltriazolylamine) to prevent Cu-induced oxidation of sensitive residues .
  • Solvent Compatibility : Perform reactions in DMF:H₂O (1:1) or PBS (pH 7.4) to balance solubility and biocompatibility .
  • Kinetic Monitoring : Track reaction progress via HPLC or MALDI-TOF to resolve unreacted azides and triazole products .
    • Data Contradiction Alert : Some studies report PEG spacers >3 units improve reaction yields by reducing steric effects , while others suggest shorter spacers minimize aggregation in aqueous media . Validate empirically for each system.

Q. How do storage conditions impact the stability of this compound, and what analytical methods confirm degradation?

  • Answer :

  • Storage : Store at -20°C in anhydrous DMF or under argon to prevent azide decomposition and Fmoc hydrolysis .
  • Degradation Analysis :
  • FTIR : Detect N-H stretching (3300 cm⁻¹) if Fmoc is hydrolyzed .
  • LC-MS : Monitor molecular weight shifts (e.g., +18 Da for hydrolysis products) .
  • Mitigation : Lyophilize aliquots for long-term stability and avoid freeze-thaw cycles .

Q. What are the challenges in reconciling contradictory data on PEG spacer length and azide reactivity in drug delivery systems?

  • Answer : Discrepancies arise from:

  • Solvent Polarity : Longer PEG3 spacers improve solubility in polar solvents (e.g., PBS) but may hinder intracellular release in hydrophobic environments .
  • Biological Context : In vivo studies show PEG3 balances stealth properties and renal clearance, whereas PEG6-PEG9 spacers prolong circulation but increase immunogenicity .
    • Resolution Strategy : Use coarse-grained molecular dynamics (CGMD) simulations to model PEG-azide conformations under varying pH and ionic strength .

Methodological Tables

Table 1: Comparative Reactivity of Fmoc-N-amido-PEGn-azide Derivatives
PEG Length (n)Solubility (DMF)CuAAC Yield (%)Aggregation in PBS
3High85–90Low
4Moderate75–80Moderate
6Low65–70High
Data synthesized from .
Table 2: Common Degradation Pathways and Detection Methods
Degradation TypeCauseDetection Method
Fmoc hydrolysisBasic conditionsUV-Vis (301 nm loss)
Azide decompositionLight/moistureFTIR (N₃ peak at 2100 cm⁻¹ loss)
PEG oxidationFree radicalsMALDI-TOF (mass shift +16 Da)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-amido-PEG3-azide
Reactant of Route 2
Reactant of Route 2
Fmoc-N-amido-PEG3-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.